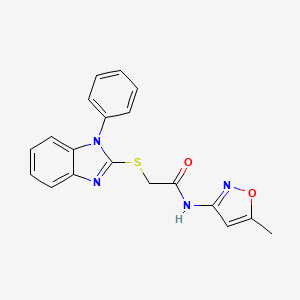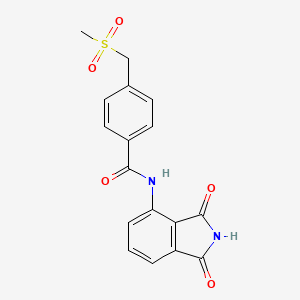
N-(5-methyl-1,2-oxazol-3-yl)-2-(1-phenylbenzimidazol-2-yl)sulfanylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-methyl-1,2-oxazol-3-yl)-2-(1-phenylbenzimidazol-2-yl)sulfanylacetamide, also known as MPOSA, is a novel compound with potential applications in scientific research. It is a small molecule that has been synthesized through a multi-step process, and its structure has been confirmed through various analytical techniques.
作用機序
The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-2-(1-phenylbenzimidazol-2-yl)sulfanylacetamide is not yet fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and the modulation of various signaling pathways. For example, N-(5-methyl-1,2-oxazol-3-yl)-2-(1-phenylbenzimidazol-2-yl)sulfanylacetamide has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This leads to an increase in acetylcholine levels, which can improve cognitive function. N-(5-methyl-1,2-oxazol-3-yl)-2-(1-phenylbenzimidazol-2-yl)sulfanylacetamide has also been shown to inhibit the activity of tyrosinase, which is involved in the production of melanin. This can lead to a reduction in skin pigmentation.
Biochemical and Physiological Effects:
N-(5-methyl-1,2-oxazol-3-yl)-2-(1-phenylbenzimidazol-2-yl)sulfanylacetamide has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, which can protect against oxidative stress and inflammation. It has also been shown to have neuroprotective effects, which can protect against neuronal damage and improve cognitive function. N-(5-methyl-1,2-oxazol-3-yl)-2-(1-phenylbenzimidazol-2-yl)sulfanylacetamide has also been shown to have anti-cancer properties, which can inhibit the growth of cancer cells.
実験室実験の利点と制限
N-(5-methyl-1,2-oxazol-3-yl)-2-(1-phenylbenzimidazol-2-yl)sulfanylacetamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has also been shown to have inhibitory activity against various enzymes, which makes it a potential candidate for drug development. However, there are also some limitations to using N-(5-methyl-1,2-oxazol-3-yl)-2-(1-phenylbenzimidazol-2-yl)sulfanylacetamide in lab experiments. It has not yet been fully characterized, and its mechanism of action is not yet fully understood. It also has limited solubility in aqueous solutions, which can make it difficult to use in certain assays.
将来の方向性
There are several future directions for research on N-(5-methyl-1,2-oxazol-3-yl)-2-(1-phenylbenzimidazol-2-yl)sulfanylacetamide. One direction is to further explore its mechanism of action and its effects on various signaling pathways. Another direction is to investigate its potential as a drug candidate for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and cancer. Additionally, further optimization of the synthesis method and characterization of N-(5-methyl-1,2-oxazol-3-yl)-2-(1-phenylbenzimidazol-2-yl)sulfanylacetamide can lead to the development of more potent and selective inhibitors.
合成法
The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-2-(1-phenylbenzimidazol-2-yl)sulfanylacetamide involves a multi-step process that starts with the reaction of 2-phenylbenzimidazole with thiourea to form 2-(1-phenylbenzimidazol-2-yl)thiourea. This intermediate is then reacted with 5-methyl-3-amino-1,2-oxazole-4-carboxylic acid to form the final product, N-(5-methyl-1,2-oxazol-3-yl)-2-(1-phenylbenzimidazol-2-yl)sulfanylacetamide. The synthesis method has been optimized to yield high purity N-(5-methyl-1,2-oxazol-3-yl)-2-(1-phenylbenzimidazol-2-yl)sulfanylacetamide, and its structure has been confirmed through various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
N-(5-methyl-1,2-oxazol-3-yl)-2-(1-phenylbenzimidazol-2-yl)sulfanylacetamide has potential applications in scientific research, particularly in the field of drug discovery and development. It has been shown to have inhibitory activity against various enzymes such as acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These enzymes play important roles in various physiological processes and are targets for drug development. N-(5-methyl-1,2-oxazol-3-yl)-2-(1-phenylbenzimidazol-2-yl)sulfanylacetamide has also been shown to have antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and cancer.
特性
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-(1-phenylbenzimidazol-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S/c1-13-11-17(22-25-13)21-18(24)12-26-19-20-15-9-5-6-10-16(15)23(19)14-7-3-2-4-8-14/h2-11H,12H2,1H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYPITMJYFWNNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC3=CC=CC=C3N2C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-acetamido-4-fluoro-N-[(2-imidazol-1-ylpyridin-4-yl)methyl]benzamide](/img/structure/B7533777.png)

![ethyl 6-methyl-2-[(6-oxo-4,5-dihydro-1H-pyridazine-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B7533799.png)
![N-[5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]pentyl]-N,1,5-trimethylpyrazole-4-carboxamide](/img/structure/B7533820.png)
![N-[[1-(dimethylamino)cyclohexyl]methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B7533827.png)

![1-[2-[(4-Fluorophenyl)methyl]pyrrolidin-1-yl]-2-propan-2-yloxyethanone](/img/structure/B7533840.png)
![2,2-dimethyl-7-[(3-methyl-1,2-oxazol-5-yl)methoxy]-3H-chromen-4-one](/img/structure/B7533845.png)
![N-[2-[[2-(methylamino)-2-oxoethyl]-propylamino]-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B7533846.png)

![[2-(3-Chloro-4-fluoroanilino)-2-oxoethyl] 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B7533866.png)
![1-Benzyl-3-ethyl-7-pyridin-3-yl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B7533869.png)
![1-benzyl-N-methyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]piperidine-4-carboxamide](/img/structure/B7533874.png)